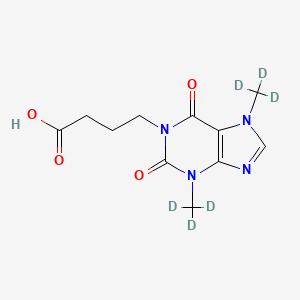

1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6

Description

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 (CAS: 1246816-64-7) is a deuterated analog of the major oxidative metabolite of pentoxifylline (PTX), a hemorheological agent used to improve blood flow . The non-deuterated form, 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine (PTX-M5), is generated via hepatic metabolism of PTX and accounts for ~80% of urinary metabolites . The deuterated version (six deuterium atoms replacing hydrogens) is primarily utilized as an internal standard in quantitative LC-MS/MS analyses due to its isotopic stability, ensuring accurate measurement of PTX and its metabolites in biological matrices . Its molecular formula is C₁₁H₈D₆N₄O₄, with a molecular weight of 272.29 g/mol (vs. 266.26 g/mol for the non-deuterated form) .

Properties

IUPAC Name |

4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 typically involves the introduction of deuterium atoms into the xanthine structure. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated starting materials in the synthesis process.

Industrial Production Methods: Industrial production of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.

Purification: Techniques like crystallization and chromatography to isolate the desired deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can exert bronchodilatory and anti-inflammatory effects. The deuterium atoms in the compound may also influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Compounds Analyzed:

Pentoxifylline (PTX) : Parent compound (1-(5-oxohexyl)-3,7-dimethylxanthine).

PTX-M1 (Lisofylline) : 1-(5-hydroxyhexyl)-3,7-dimethylxanthine.

PTX-M4 : 1-(4-carboxybutyl)-3,7-dimethylxanthine.

PTX-M5 : 1-(3-carboxypropyl)-3,7-dimethylxanthine.

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 : Deuterated M6.

| Property | PTX | PTX-M1 | PTX-M4 | PTX-M5 | PTX-M5-d6 |

|---|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃ | C₁₂H₁₈N₄O₃ | C₁₂H₁₆N₄O₄ | C₁₁H₁₄N₄O₄ | C₁₁H₈D₆N₄O₄ |

| Molecular Weight | 278.31 g/mol | 266.29 g/mol | 280.27 g/mol | 266.26 g/mol | 272.29 g/mol |

| Key Functional Group | 5-oxohexyl | 5-hydroxyhexyl | 4-carboxybutyl | 3-carboxypropyl | 3-carboxypropyl (deuterated) |

| Solubility (Water) | 77 mg/mL | Moderate | Low | Low | Similar to M5 |

| LogP | 0.858 (calc.) | -0.42 (exp.) | -1.2 (calc.) | -1.5 (calc.) | -1.5 (calc.) |

| Primary Use | Therapeutic | Active metabolite | Inactive metabolite | Inactive metabolite | Analytical standard |

Structural Insights :

- PTX-M5 and PTX-M4 differ by one methylene group in the carboxylate side chain (C3 vs. C4), impacting polarity and receptor interactions .

- PTX-M1 retains a hydroxyl group, conferring partial hemorheological activity, while PTX-M5/M4 are carboxylated, reducing bioavailability and receptor affinity .

Pharmacokinetic and Pharmacodynamic Comparison

Key Parameters:

| Parameter | PTX | PTX-M1 | PTX-M5 |

|---|---|---|---|

| Plasma Half-life | ~1 hour | ~1 hour | ~1.4 hours |

| Plasma Clearance | 70 mL/min/kg | N/A | N/A |

| Relative Plasma Level | 1x | 5x | 8x |

| Receptor Affinity | A₁/A₂A antagonist | Retains partial activity | Inactive |

| Urinary Excretion | <1% unchanged | Minor | ~80% as M5 |

Mechanistic Insights :

- PTX-M5’s carboxyl group enhances water solubility but limits blood-brain barrier penetration, reducing CNS effects .

Analytical Utility of Deuterated vs. Non-Deuterated Forms

| Aspect | PTX-M5 | PTX-M5-d6 |

|---|---|---|

| Isotopic Purity | N/A | ≥98% |

| LC-MS/MS Signal | Subject to ion suppression | Internal standard (no matrix effects) |

| Application | Quantified in pharmacokinetic studies | Used to normalize PTX/M5 recovery in plasma/urine |

Biological Activity

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 (CDMX-d6) is a deuterated derivative of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, which is itself a metabolite of the drug pentoxifylline. This compound has garnered attention for its potential biological activities, particularly in relation to inflammation and neuroprotection. This article explores the biological activity of CDMX-d6, focusing on its mechanisms of action, pharmacokinetics, and implications for research.

Chemical Structure and Properties

CDMX-d6 has a molecular formula of C11H14N4O4 and a molecular weight of 266.25 g/mol. The structure includes a purine ring with two methyl groups at positions 3 and 7, and a carboxylic acid group attached to a three-carbon chain at the first position. The presence of deuterium (d6) indicates that six hydrogen atoms have been replaced with deuterium isotopes, which allows for tracking in metabolic studies without altering the compound's chemical behavior significantly .

The biological activity of CDMX-d6 can be attributed to its interaction with adenosine receptors:

- Adenosine A1 and A2A Receptors : CDMX-d6 acts as an agonist for A1 and A2A receptors while antagonizing A3 receptors. This dual action is crucial for modulating inflammatory responses and protecting neuronal structures. Activation of A1 and A2A receptors is associated with reduced inflammation and enhanced neuroprotection by decreasing pro-inflammatory markers and increasing anti-inflammatory ones .

- Neuroprotective Effects : The compound's ability to inhibit A3 receptors may further enhance its protective effects against oxidative stress and inflammation, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Pharmacokinetics

As an isotopically labeled compound, CDMX-d6 serves primarily as a tracer in pharmacokinetic studies. The use of stable isotope tracers allows researchers to differentiate between labeled and unlabeled molecules in complex biological systems. This capability is essential for understanding the metabolism and distribution of pentoxifylline within the body .

Key Pharmacokinetic Insights

- Metabolism : CDMX-d6 is expected to undergo metabolic processes similar to its parent compound, pentoxifylline. Research indicates that it can provide insights into how pentoxifylline is metabolized by enzymes in the body.

- Tracking Drug Fate : By administering CDMX-d6 in biological systems, researchers can measure its concentration in various samples (e.g., blood, tissues) to assess the drug's pharmacokinetics effectively.

Research Findings

Recent studies have highlighted the potential applications of CDMX-d6 in various fields:

- Inflammation Research : Studies indicate that xanthine derivatives like CDMX can modulate inflammatory pathways, suggesting therapeutic potential in conditions characterized by excessive inflammation .

- Neuroprotection Studies : Investigations into the neuroprotective properties of CDMX-d6 are ongoing, with preliminary findings suggesting that it may help mitigate neuronal damage associated with oxidative stress .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Agonist for A1/A2A receptors | Treatment of inflammatory diseases |

| Neuroprotection | Antagonist for A3 receptors | Research in neurodegenerative diseases |

| Metabolic tracer | Stable isotope labeling | Pharmacokinetic studies on pentoxifylline |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated metabolites like 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d5. This method minimizes interference from endogenous compounds and enhances specificity. For example, validated protocols involve reverse-phase C18 columns with mobile phases optimized for polar metabolites (e.g., acetonitrile/0.1% formic acid). Calibration curves using deuterated standards are critical for accurate quantification due to matrix effects .

Q. How does 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 serve as a stable isotope-labeled internal standard in pharmacokinetic studies?

- Methodological Answer : The deuterium labeling in 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 provides near-identical physicochemical properties to its non-deuterated counterpart, enabling precise correction for extraction efficiency and ionization variability in LC-MS/MS. It is particularly useful in studies tracking the parent drug pentoxifylline and its metabolites, as deuterated standards mitigate variability during sample preparation (e.g., protein precipitation or solid-phase extraction) .

Q. What are the primary metabolic pathways involving 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine?

- Methodological Answer : This metabolite arises from the oxidation of pentoxifylline via hepatic cytochrome P450 enzymes (CYP1A2 and CYP2E1). The non-deuterated form undergoes rapid renal excretion (>80% in urine within 24 hours), with a plasma half-life of ~1.4 hours. Researchers should account for interspecies metabolic differences when extrapolating preclinical data to humans .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 compared to its non-deuterated analog?

- Methodological Answer : Deuterium substitution at specific positions (e.g., methyl or propyl groups) can reduce metabolic clearance by slowing C-H bond cleavage. However, the extent of this effect must be empirically validated using in vitro hepatocyte or microsomal assays. For instance, comparative studies with deuterated vs. non-deuterated metabolites can quantify isotope effects on oxidation kinetics .

Q. What experimental design considerations are critical when studying contradictory pharmacokinetic data for Metabolite V (1-(3-Carboxypropyl)-3,7-dimethyl Xanthine)?

- Methodological Answer : Plasma levels of Metabolite V show non-linear pharmacokinetics at high pentoxifylline doses (>600 mg). To resolve contradictions:

- Use population pharmacokinetic modeling to assess dose-dependent saturation of metabolic enzymes.

- Validate assay sensitivity across a wide dynamic range (e.g., 0.1–100 µg/mL).

- Control for renal function variability, as Metabolite V is renally excreted .

Q. What role does 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine play in modulating mitochondrial phosphate transport, and how can this be experimentally validated?

- Methodological Answer : Preliminary evidence suggests this metabolite may inhibit SLC25A3, a mitochondrial phosphate carrier. To validate:

- Perform mitochondrial isolation assays with radiolabeled phosphate (³²P) to measure transport inhibition.

- Use CRISPR-edited cell lines lacking SLC25A3 to confirm specificity.

- Cross-reference with metabolomic profiles (e.g., ATP/ADP ratios) to assess bioenergetic impact .

Key Research Considerations

- Contradiction Management : Address discrepancies in metabolite half-life data by standardizing sampling intervals and assay protocols across studies.

- Advanced Models : Use physiologically based pharmacokinetic (PBPK) modeling to predict metabolite accumulation in disease states (e.g., renal impairment).

- Ethical Compliance : Ensure deuterated compound studies adhere to ICH guidelines for stable isotope use in human trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.